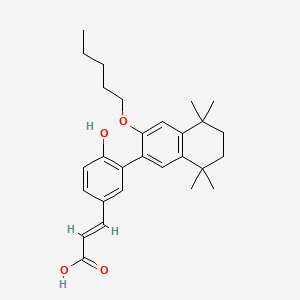

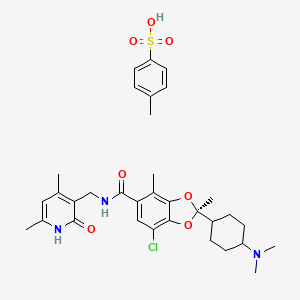

(-)-Viriditoxin

Vue d'ensemble

Description

(-)-Viriditoxin: is a natural product isolated from various fungal species, including Penicillium and Aspergillus

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Viriditoxin typically involves several steps, including the formation of key intermediates through aldol reactions, cyclization, and oxidation processes. The synthetic route often starts with simple organic molecules that undergo a series of transformations to form the complex structure of this compound.

Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using fungal cultures. The conditions for fermentation include maintaining optimal temperature, pH, and nutrient supply to maximize the yield of this compound. After fermentation, the compound is extracted and purified using chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions: (-)-Viriditoxin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities.

Applications De Recherche Scientifique

Chemistry: In chemistry, (-)-Viriditoxin is used as a model compound to study complex organic synthesis and reaction mechanisms. Its unique structure makes it an interesting subject for synthetic chemists.

Biology: In biology, this compound is studied for its antibiotic properties. It has shown activity against a range of bacterial strains, making it a potential candidate for developing new antibiotics.

Medicine: In medicine, this compound is being researched for its potential use in treating bacterial infections. Its ability to inhibit bacterial growth makes it a promising compound for pharmaceutical development.

Industry: In the agricultural industry, this compound is explored for its potential as a natural pesticide. Its antifungal properties can help protect crops from fungal infections.

Mécanisme D'action

The mechanism of action of (-)-Viriditoxin involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Comparaison Avec Des Composés Similaires

Penicillin: Like (-)-Viriditoxin, penicillin is an antibiotic that inhibits bacterial cell wall synthesis.

Cephalosporin: Another antibiotic that targets bacterial cell wall synthesis.

Vancomycin: An antibiotic that inhibits cell wall synthesis but through a different mechanism.

Uniqueness: this compound is unique due to its specific structure and the particular enzymes it targets. Unlike penicillin and cephalosporin, which are beta-lactam antibiotics, this compound has a different chemical structure and mode of action, making it a valuable addition to the arsenal of antibiotics.

Propriétés

IUPAC Name |

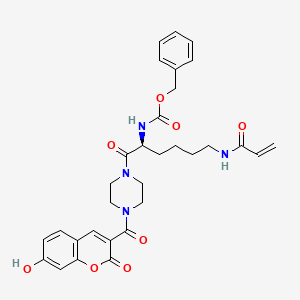

methyl 2-[(3S)-6-[(3S)-9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-6-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30O14/c1-43-21-11-19(35)27-17(7-13-5-15(9-23(37)45-3)47-33(41)25(13)31(27)39)29(21)30-18-8-14-6-16(10-24(38)46-4)48-34(42)26(14)32(40)28(18)20(36)12-22(30)44-2/h7-8,11-12,15-16,35-36,39-40H,5-6,9-10H2,1-4H3/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCZVCXZGZGZPX-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=C3C(=C2)CC(OC3=O)CC(=O)OC)O)C4=C(C=C(C5=C4C=C6CC(OC(=O)C6=C5O)CC(=O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C(=C1)O)C(=C3C(=C2)C[C@H](OC3=O)CC(=O)OC)O)C4=C(C=C(C5=C4C=C6C[C@H](OC(=O)C6=C5O)CC(=O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35483-50-2, 1381782-08-6 | |

| Record name | Viriditoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035483502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viriditoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1381782086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VIRIDITOXIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TAK972FMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of (-)-Viriditoxin?

A1: this compound primarily targets FtsZ, a bacterial protein crucial for cell division. It has been described as the prokaryotic homologue of eukaryotic tubulin due to structural similarities, despite low sequence homology. [, , ]

Q2: How does this compound interact with FtsZ?

A2: this compound inhibits the polymerization of FtsZ, thereby preventing the formation of the Z-ring, a structure essential for bacterial cell division. This inhibition leads to cell death. [, ] It also inhibits the GTPase activity of FtsZ, further disrupting its function. []

Q3: Does this compound exhibit any activity towards eukaryotic tubulin?

A3: Yes, recent studies suggest that this compound can also interact with eukaryotic tubulin, specifically β-tubulin. Docking simulations indicate that it binds to the paclitaxel-binding domain of β-tubulin, potentially explaining its cytotoxic effects on human cancer cells. [, ]

Q4: What are the observed downstream effects of this compound on human cancer cells?

A4: In human lung cancer cells (A549), this compound was found to induce G2/M cell cycle arrest and ultimately lead to apoptotic cell death. [, ] In prostate cancer cells (LNCaP), this compound has been observed to promote both apoptosis and autophagy. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C28H26O10 and a molecular weight of 522.5 g/mol. [, ]

Q6: What spectroscopic data are available for this compound?

A6: Various spectroscopic techniques, including proton magnetic resonance (1H NMR), have been employed to characterize this compound. [, , , ] The structure was initially misidentified as an 8, 8'-binaphtho-α-pyrone but later revised to a 6, 6'-binaphtho-α-pyrone based on comprehensive spectroscopic investigations. [] Furthermore, the absolute stereochemistry of the 6, 6'-axis was determined to be in an R-configuration. []

Q7: Is there information available about the material compatibility and stability of this compound under various conditions?

A7: While specific data on material compatibility is limited, studies highlight the production of this compound under various culture conditions, suggesting some degree of stability. For instance, its production is optimal on substrates like sorghum and rice at 20°C. [, ]

Q8: How stable is this compound in different environments?

A8: Specific data on the stability of this compound under different pH, temperature, and light conditions is currently limited in the provided research.

Q9: Does this compound exhibit any catalytic properties?

A9: There's no evidence suggesting this compound possesses catalytic properties. Its mechanism primarily involves binding and inhibition rather than catalyzing chemical reactions.

Q10: Have computational methods been used to study this compound?

A10: Yes, docking simulations were employed to investigate the interaction between this compound and β-tubulin. [] These simulations predicted its binding to the paclitaxel-binding domain of β-tubulin, offering insights into its potential antimitotic mechanism in human cells.

Q11: How do structural modifications affect the activity of this compound?

A11: Studies using synthetic analogues of this compound, particularly modifications to the side chains, have demonstrated varying degrees of inhibitory activity against FtsZ. [] These findings suggest that even slight structural changes can significantly impact the compound's potency and selectivity. Further research focusing on the SAR of this compound and its derivatives is crucial for developing more potent and selective inhibitors of FtsZ.

Q12: Is the dimeric structure of this compound essential for its biological activity?

A12: Yes, research suggests that the dimeric structure of this compound is crucial for its cytotoxic and apoptotic activity. A study comparing the biological effects of dimeric and monomeric naphthopyranones found that only the dimeric structures, including this compound, exhibited activity against Burkitt B lymphoma cells (Ramos), while the monomers displayed no activity. []

Q13: Are there any specific formulations available to improve the stability or bioavailability of this compound?

A13: Research primarily focuses on this compound's isolation, characterization, and biological activity. Specific formulations to enhance its stability or bioavailability haven't been extensively explored in the provided literature.

Q14: Is there information available regarding SHE regulations specific to this compound?

A14: The provided research papers primarily focus on the scientific aspects of this compound. As a result, information concerning specific SHE regulations isn't explicitly addressed.

Q15: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A15: Limited data is available on the detailed pharmacokinetic profile of this compound. Further investigation is needed to elucidate its ADME characteristics, which are crucial for understanding its potential as a therapeutic agent.

Q16: What is the in vitro efficacy of this compound against bacteria?

A16: this compound exhibits broad-spectrum antibacterial activity against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). [] It demonstrates potent inhibitory activity against FtsZ in vitro, leading to bacterial cell division inhibition and cell death. [, ]

Q17: Has the efficacy of this compound been tested in animal models?

A17: Yes, this compound has shown promising insecticidal activity in pilot implant trials with sheep. It provided protection against Lucilia cuprina (sheep blowfly) for a significant duration without noticeable adverse effects on the animals. []

Q18: What are the results of in vivo studies on the antitumor effects of this compound?

A18: While in vitro studies have shown promising antitumor activity of this compound against human cancer cell lines, specific details regarding in vivo studies using animal models are not explicitly discussed in the provided research. Further research is needed to validate these findings and evaluate the therapeutic potential of this compound in vivo.

Q19: Are there any known mechanisms of resistance to this compound in bacteria?

A19: While research suggests that increasing FtsZ protein expression can lead to increased minimum inhibitory concentrations (MIC) of this compound in bacteria, implying a potential resistance mechanism, more detailed studies are needed to fully understand the development of resistance to this compound. []

Q20: What is the toxicity profile of this compound?

A20: While this compound exhibits promising antibacterial and antitumor activities, detailed investigations into its toxicity profile, particularly in human cells and animal models, are needed to ensure its safety for potential therapeutic applications.

Q21: Are there any specific drug delivery strategies being explored for this compound?

A21: The available research primarily focuses on the fundamental properties and activities of this compound. Specific drug delivery strategies tailored for this compound are not extensively covered.

Q22: When and how was this compound discovered?

A22: this compound was first isolated from the fungus Aspergillus viridinutans and identified as a mycotoxin. [] Its potent antibacterial activity was later discovered in the early 2000s, sparking interest in its potential as a novel antibiotic. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

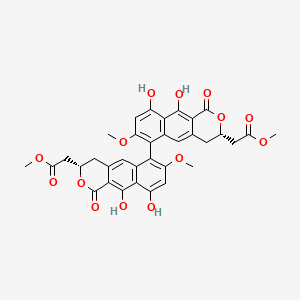

![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)